Methyl 2-[3-(trifluoromethyl)anilino]acetate
Description
Contextual Significance of Trifluoromethylated Anilinoacetates in Organic Synthesis and Chemical Science
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and materials science. Its incorporation into organic molecules can profoundly alter their physicochemical and biological properties. The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of trifluoromethylated compounds. This increased stability is a highly desirable trait in the design of pharmaceuticals, as it can lead to a longer half-life and reduced drug dosage.
The trifluoromethyl group is also highly lipophilic and electron-withdrawing. These characteristics can enhance a molecule's ability to permeate biological membranes and can influence its binding affinity and selectivity for biological targets. mdpi.com For instance, the presence of a trifluoromethyl group can significantly impact the pKa of nearby functional groups, thereby altering the molecule's ionization state at physiological pH and its interaction with protein binding sites. In the context of anilinoacetates, the trifluoromethyl group on the aniline (B41778) ring is expected to modulate the electronic properties of the amine and the adjacent aromatic system, which can, in turn, influence the reactivity and potential applications of the entire molecule.
Anilinoacetate scaffolds, on the other hand, are valuable building blocks in organic synthesis. The anilino moiety provides a versatile handle for a variety of chemical transformations, including N-alkylation, acylation, and cross-coupling reactions. The acetate (B1210297) portion offers further opportunities for functionalization, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. The combination of a trifluoromethylated aniline with an acetate group in a single molecule, as in Methyl 2-[3-(trifluoromethyl)anilino]acetate, therefore presents a synthetically attractive intermediate for the construction of more complex and potentially bioactive molecules.
Overview of Foundational Research Trajectories for Related Trifluoromethylated Anilines and Anilino Derivatives
The study of trifluoromethylated anilines and their derivatives has been a fertile ground for chemical research. A significant body of work has focused on the development of synthetic methods to introduce the trifluoromethyl group onto the aniline ring. These methods are crucial as they provide access to a wide array of building blocks for various applications.
One prominent area of research involves the use of trifluoromethylated anilines in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. For example, trifluoromethylated anilines have been successfully employed in the trifluoromethylarylation of alkenes, a reaction that simultaneously introduces both an aryl and a trifluoromethyl group across a double bond. mdpi.com This type of reaction is highly valuable for the rapid construction of complex molecular frameworks from simple starting materials.
Furthermore, research into anilino derivatives has explored their potential as ligands for transition metal catalysts and as precursors to heterocyclic compounds. The electronic properties of the aniline, which can be fine-tuned by the presence of substituents like the trifluoromethyl group, play a critical role in these applications. The synthesis of polymers from aniline derivatives is another active area of investigation, with the goal of creating materials with tailored electronic and physical properties. nih.govchemsrc.com
A closely related compound, 2-Methyl-3-(trifluoromethyl)aniline, has been investigated as a key intermediate in the synthesis of pharmaceuticals, such as the analgesic and veterinary anti-inflammatory drug flunixin. mdpi.comresearchgate.net The synthesis of this and other trifluoromethylated anilines often involves multi-step sequences starting from readily available precursors. acs.org
Scope and Objectives of Academic Inquiry Pertaining to this compound
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the academic inquiry into such a compound can be inferred from the broader research trends in related areas. The primary objectives of studying this molecule would likely revolve around its potential as a versatile building block in organic synthesis and medicinal chemistry.
A key research objective would be the development of efficient and scalable synthetic routes to this compound. This would involve exploring different methods for the N-alkylation of 3-(trifluoromethyl)aniline (B124266) with a suitable acetate precursor. The optimization of reaction conditions to achieve high yields and purity would be a critical aspect of this research.
Once synthesized, a thorough investigation of its reactivity would be a logical next step. This would include exploring its utility in various chemical transformations, such as its participation in coupling reactions, its derivatization to form amides and other functional groups, and its potential as a precursor for the synthesis of novel heterocyclic systems.
From a medicinal chemistry perspective, academic inquiry would likely focus on using this compound as a scaffold for the design and synthesis of new bioactive compounds. The trifluoromethylanilino moiety is a common feature in many biologically active molecules, and the acetate group provides a convenient point for further molecular elaboration. Researchers would likely aim to synthesize a library of derivatives and screen them for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. The unique combination of the trifluoromethyl group and the anilinoacetate structure provides a compelling starting point for the discovery of new therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of Related Trifluoromethylated Anilines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 161.12 | 5-6 | 187 |
| 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 | C₈H₈F₃N | 175.15 | 38-42 | 205 |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)6-14-8-4-2-3-7(5-8)10(11,12)13/h2-5,14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDJBFSBMWZWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216476 | |
| Record name | Glycine, N-[3-(trifluoromethyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126689-78-9 | |
| Record name | Glycine, N-[3-(trifluoromethyl)phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126689-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[3-(trifluoromethyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 3 Trifluoromethyl Anilino Acetate and Its Precursors
Historical and Modern Synthetic Routes to Anilinoacetate Core Structures
The anilinoacetate framework is a key structural motif present in numerous biologically active compounds and functional materials. Its synthesis has evolved from classical methods to more sophisticated and efficient catalytic strategies.
Esterification Approaches to Methyl Acetate (B1210297) Derivatives
The methyl ester moiety in the target molecule is typically introduced through standard esterification procedures. One common precursor is a haloacetic acid, such as bromoacetic acid, which can be esterified with methanol (B129727). This reaction is often catalyzed by a strong acid, such as sulfuric acid, and can be driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like benzene (B151609).
| Reactants | Catalyst | Solvent | Conditions | Product |
| Bromoacetic acid, Methanol | Sulfuric acid | Benzene | Reflux | Methyl bromoacetate |
This interactive data table summarizes a typical esterification reaction for producing a key precursor.
Amidation and Amination Strategies for Anilino Moieties
The formation of the crucial carbon-nitrogen bond in anilinoacetates can be achieved through various amidation and amination strategies. A traditional approach involves the nucleophilic substitution of a haloacetate, such as methyl bromoacetate, with an aniline (B41778). This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Another versatile method for constructing the anilino moiety is through reductive amination. This involves the reaction of an aniline with a glyoxylic acid derivative, followed by reduction of the resulting imine intermediate.
Synthesis of Key Trifluoromethylated Aniline Intermediates
The precursor 3-(trifluoromethyl)aniline (B124266) is a critical building block for the synthesis of the target molecule. A common industrial route to this intermediate involves the nitration of benzotrifluoride. This reaction typically yields a mixture of isomers, with the meta-isomer, 3-nitrobenzotrifluoride, being the major product. Subsequent reduction of the nitro group, often through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, affords 3-(trifluoromethyl)aniline.
| Starting Material | Reagents | Key Intermediate | Final Product |
| Benzotrifluoride | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 3-Nitrobenzotrifluoride | 3-(Trifluoromethyl)aniline |
This interactive data table outlines the synthetic sequence for the preparation of a key trifluoromethylated precursor.
Catalytic Approaches in the Synthesis of Methyl 2-[3-(trifluoromethyl)anilino]acetate
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound is no exception, with palladium-catalyzed and, more recently, metal-free approaches playing a pivotal role.
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination for Anilino Bond Formation)
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is highly applicable to the synthesis of anilinoacetates. researchgate.net This palladium-catalyzed cross-coupling reaction allows for the direct coupling of an aryl halide or triflate with an amine. In the context of synthesizing this compound, this would involve the reaction of 3-(trifluoromethyl)aniline with a methyl 2-haloacetate, such as methyl bromoacetate.
The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. The electron-withdrawing nature of the trifluoromethyl group on the aniline can impact its reactivity, often necessitating the use of more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle. nih.gov
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent |
| 3-Bromobenzotrifluoride | Methyl glycinate | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene |
| 1-Iodo-3-(trifluoromethyl)benzene | Methyl 2-aminoacetate | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane |
This interactive data table presents typical components for a Buchwald-Hartwig amination reaction to form the anilinoacetate core.
Metal-Free Amination Methodologies for Trifluoromethyl Anilines
In recent years, there has been a growing interest in the development of metal-free amination reactions to address the cost and toxicity concerns associated with transition metal catalysts. These methods often rely on the use of strong bases or photoredox catalysis to facilitate the C-N bond formation. While still an emerging area, metal-free approaches for the synthesis of N-aryl glycine (B1666218) esters have been reported, offering a potentially more sustainable route to compounds like this compound.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. nih.govresearchgate.net These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.netarkat-usa.org Key areas of focus include the selection of greener solvents, the use of catalytic reagents over stoichiometric ones, and the design of processes with high atom economy. researchgate.net
In the context of synthesizing anilinoacetates, traditional methods often rely on polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which pose environmental and health risks. researchgate.netmdpi.com Green chemistry encourages the substitution of these with more sustainable alternatives. Water is a highly desirable green solvent, and methods are being developed to perform reactions like C-H arylation in aqueous media, sometimes facilitated by photocatalysts. arkat-usa.orgrsc.org For instance, the synthesis of various N-arylated compounds has been successfully demonstrated in water, which simplifies workup procedures and reduces organic waste. arkat-usa.org
Another core principle is the use of catalysis to reduce waste and energy consumption. researchgate.net The N-arylation step to produce this compound, typically a reaction between 3-(trifluoromethyl)aniline and a methyl haloacetate, can be significantly improved by employing catalysts. Copper- and palladium-based catalysts are commonly used for C-N cross-coupling reactions. mdpi.comorganic-chemistry.org The development of heterogeneous catalysts is particularly important from a green perspective, as they can be easily recovered and recycled, minimizing waste and product contamination. mdpi.comrsc.org For example, copper(I) oxide has been used as a heterogeneous catalyst for the N-arylation of azoles and amines at room temperature, avoiding the need for ligands and harsh conditions. organic-chemistry.org
Process intensification, including the use of continuous flow reactors and microwave-assisted synthesis, also aligns with green chemistry principles by improving energy efficiency and reducing reaction times. nih.govarkat-usa.org These technologies offer better control over reaction parameters, leading to higher yields and purities, which in turn simplifies purification and reduces solvent usage. nih.gov The design of synthetic routes with high atom economy—maximizing the incorporation of starting materials into the final product—is a fundamental goal. researchgate.net This involves choosing reaction pathways that avoid the use of protecting groups and minimize the formation of byproducts. researchgate.net
Stereochemical Control and Regioselectivity in Synthesis
Strategies for Achieving Enantioselective or Diastereoselective Transformations (if applicable to chiral centers/axes)
The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. It lacks stereocenters (chiral carbons) or axes of chirality. Consequently, strategies for enantioselective or diastereoselective synthesis are not applicable to the direct synthesis of this specific compound.
Regiochemical Considerations in Substituent Introduction
Regioselectivity is a critical factor in the synthesis of this compound, both in the preparation of its precursor, 3-(trifluoromethyl)aniline, and in the final N-arylation step.
The synthesis of 3-(trifluoromethyl)aniline requires the introduction of an amino group (-NH₂) and a trifluoromethyl group (-CF₃) onto a benzene ring in a 1,3- (meta) relationship. The directing effects of these substituents in electrophilic aromatic substitution reactions are key. The amino group is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group. byjus.com Therefore, the order of substituent introduction is crucial. If aniline is trifluoromethylated, a mixture of products would be expected, with the meta-isomer being a minor component. A more common strategy involves starting with a meta-directing group, such as a nitro group, trifluoromethylating the ring, and then reducing the nitro group to an amine. Alternatively, starting with 3-aminobenzoic acid allows for the conversion of the carboxylic acid to the trifluoromethyl group.
The final step in the synthesis of the target molecule typically involves the N-arylation of 3-(trifluoromethyl)aniline with a methyl haloacetate (e.g., methyl bromoacetate). This reaction is highly regioselective for the nitrogen atom of the aniline. The lone pair of electrons on the nitrogen atom is significantly more nucleophilic than the carbon atoms of the aromatic ring, ensuring that the alkylation occurs exclusively on the amine group to form the C-N bond, rather than on the ring (C-alkylation).
In broader synthetic contexts involving substituted anilines, controlling regioselectivity is a significant challenge. For example, in electrophilic substitution reactions on the aniline ring itself, the powerful ortho-, para-directing nature of the amino group can lead to multiple products. byjus.com In some cases, the aniline can be protonated in acidic media to form the anilinium ion, which then acts as a meta-directing group, altering the regiochemical outcome. byjus.com Studies on the bromination of meta-substituted anilines have shown that the regioselectivity of the reaction can be markedly dependent on the polarity of the solvent, allowing for the tuning of the product distribution by selecting the appropriate reaction medium. thieme-connect.com
Optimization of Reaction Conditions and Process Intensification
Solvent System Effects on Reaction Efficiency and Selectivity
The choice of solvent is a critical parameter in optimizing the synthesis of this compound, particularly for the key N-arylation step. Solvents can influence reaction rates, yields, and even the regioselectivity of side reactions by affecting the solubility of reactants and catalysts, as well as by stabilizing transition states. thieme-connect.comacademie-sciences.fr
For copper-catalyzed N-arylation reactions (Ullmann condensation), polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are frequently employed. mdpi.com These solvents are effective at dissolving the reactants and the catalyst system. Research on the N-arylation of various amines and heterocycles has demonstrated that DMSO often provides the highest product yields. mdpi.com However, from a green chemistry perspective, these solvents are less than ideal. unibo.it
The polarity and hydrogen-bond-donating ability of a solvent can significantly impact reaction efficiency. In the aza-Michael addition of anilines, for instance, polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) were found to activate the electrophile through hydrogen bonding, favoring the addition of weakly nucleophilic anilines. academie-sciences.fr While not a direct analogue, this illustrates the profound effect solvent-substrate interactions can have on reaction outcomes. The bromination of meta-substituted anilines also shows a strong solvent-dependent regioselectivity, with product ratios changing based on the dielectric constant of the medium. thieme-connect.com This highlights the potential to control selectivity in aniline reactions through careful solvent selection.
The table below summarizes the effect of different solvents on the yield of a typical N-arylation reaction, illustrating the importance of solvent screening during process optimization.
| Entry | Solvent | Dielectric Constant (ε) | Typical Yield (%) |
| 1 | Dioxane | 2.2 | Low |
| 2 | Toluene | 2.4 | Moderate |
| 3 | Acetonitrile | 37.5 | High |
| 4 | DMF | 36.7 | Very High |
| 5 | DMSO | 47.2 | Very High |
Note: This table is a representative example based on general findings in N-arylation literature mdpi.comthieme-connect.com; specific yields for the target compound may vary.
Temperature and Pressure Profiling for Enhanced Yield and Purity
Modern catalytic systems have been developed to allow N-arylation reactions to occur under milder conditions. organic-chemistry.org For example, certain copper-catalyzed protocols using specific ligands or soluble ionic bases can proceed at temperatures as low as room temperature or even 0 °C for reactive aryl halides. acs.org Optimization studies typically involve screening a range of temperatures to find the optimal balance between reaction rate and product purity. For many copper- or palladium-catalyzed C-N coupling reactions, temperatures in the range of 80-120 °C are common. mdpi.comacs.org
The effect of temperature on a generalized N-arylation reaction is summarized below.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 24 | <10 |
| 2 | 60 | 12 | 55 |
| 3 | 80 | 8 | 85 |
| 4 | 110 | 6 | 92 |
| 5 | 140 | 6 | 88 (with increased impurities) |
Note: This table represents a typical temperature optimization profile for a metal-catalyzed N-arylation reaction. researchgate.netmdpi.com
Pressure is a less commonly optimized parameter for this type of synthesis in standard laboratory settings. Most N-arylation reactions are conducted at atmospheric pressure. However, in process intensification and industrial-scale production, operating under elevated pressure can be beneficial, particularly for reactions involving gaseous reagents or to increase the boiling point of a low-boiling solvent, allowing for higher reaction temperatures. High pressure (e.g., 10 kbar) has also been shown to promote certain reactions, such as the aza-Michael addition, even in less effective solvents at room temperature. academie-sciences.fr While not standard for this synthesis, it represents a potential avenue for process intensification.
Continuous Flow Synthesis Techniques for Scalability
The transition from traditional batch manufacturing to continuous flow synthesis represents a paradigm shift in the production of fine chemicals and active pharmaceutical ingredients (APIs). This move is driven by the inherent advantages of flow chemistry, including superior heat and mass transfer, enhanced safety profiles for handling hazardous reagents and highly exothermic reactions, and the potential for streamlined, automated, and scalable production. umontreal.camdpi.com For a molecule such as this compound, a key intermediate in various industrial syntheses, developing a robust continuous flow process is critical for efficient and cost-effective large-scale production.
A plausible and efficient continuous flow synthesis of this compound involves the N-alkylation of 3-(trifluoromethyl)aniline with methyl 2-bromoacetate. This transformation can be effectively translated from batch to a continuous process using modern flow chemistry platforms.
Integrated Flow Synthesis of this compound
A conceptual continuous flow setup for the N-alkylation reaction would typically involve two separate inlet streams.
Stream A : A solution of 3-(trifluoromethyl)aniline in a suitable solvent (e.g., acetonitrile, THF).
Stream B : A solution of methyl 2-bromoacetate and a base in the same solvent.
These streams are propelled by high-precision pumps into a T-mixer to ensure rapid and efficient mixing before entering the main reactor. The choice of base is critical; a soluble organic base might be used, or preferably, a heterogeneous base packed into a column reactor to simplify downstream processing.
Reactor Technology and Process Parameters
Packed-bed reactors (PBRs) are particularly well-suited for this type of reaction, especially when using a solid-supported reagent or catalyst. mdpi.comumich.edu For this synthesis, a column packed with a solid-supported base like potassium carbonate on alumina (B75360) or a polymer-supported base would be highly effective. This approach, known as a solid-phase scavenger technique, eliminates the need for aqueous work-up to remove base and salt byproducts, streamlining the process significantly. umontreal.ca
The reaction mixture flows through the heated packed bed, where the N-alkylation occurs. A back-pressure regulator at the end of the system maintains the pressure, allowing for the use of solvents above their atmospheric boiling points, which can significantly accelerate reaction rates. goflow.at
Table 1: Hypothetical Continuous Flow Parameters for N-Alkylation
| Parameter | Value | Rationale |
| Reactor Type | Packed-Bed Reactor (PBR) | Facilitates use of solid-supported base, simplifying purification. researchgate.netnih.gov |
| Solid Support | Potassium Carbonate on Alumina | Common, effective, and low-cost heterogeneous base. |
| Temperature | 80 - 120 °C | Elevated temperature to increase reaction rate. |
| Pressure | 10 - 15 bar | Prevents solvent boiling and enhances reaction kinetics. |
| Residence Time | 5 - 15 minutes | Optimized for high conversion while maintaining high throughput. |
| Solvent | Acetonitrile | Good solubility for reactants and compatible with common bases. |
| Reactant Conc. | 0.5 - 1.0 M | A balance between throughput and preventing precipitation. |
| Expected Yield | >95% | Flow chemistry often provides higher yields than batch processes. mdpi.com |
| Throughput | 10 - 100 g/h (Lab Scale) | Scalable by parallelization ("numbering-up") of reactors. mdpi.com |
Continuous Flow Synthesis of Precursors
A fully continuous process necessitates the on-demand synthesis of the starting materials.
3-(trifluoromethyl)aniline: The synthesis of trifluoromethylated anilines can be achieved in flow, often through the continuous hydrogenation of the corresponding nitroaromatic compound, 3-nitrobenzotrifluoride. This is typically performed in a packed-bed reactor containing a heterogeneous catalyst, such as Palladium on carbon (Pd/C). This method offers excellent control over the highly exothermic hydrogenation reaction, preventing thermal runaways and improving selectivity. mdpi.com
Table 2: Continuous Flow Parameters for 3-(trifluoromethyl)aniline Synthesis
| Parameter | Value | Rationale |
| Reaction Type | Catalytic Hydrogenation | Efficient and clean reduction of a nitro group. |
| Reactor Type | Packed-Bed Reactor (PBR) | Standard for heterogeneous catalytic hydrogenations. mdpi.com |
| Catalyst | 5% Pd/C | Industry-standard catalyst for nitro group reductions. |
| Reagent | H₂ gas (from cylinder or generator) | Readily available reducing agent. |
| Temperature | 70 - 100 °C | To achieve a high reaction rate. |
| Pressure | 20 - 50 bar (H₂) | High pressure is required for efficient hydrogenation. |
| Residence Time | 2 - 10 minutes | Short residence times are typical for efficient flow hydrogenations. |
| Solvent | Ethanol or Ethyl Acetate | Common solvents for hydrogenation. |
| Expected Yield | >98% | High selectivity and conversion are common in flow hydrogenations. |
Methyl 2-bromoacetate: This key reagent is a lachrymator and toxic, making its on-demand generation in a continuous flow system a significant safety improvement. wikipedia.orgnih.gov A continuous process could involve the esterification of bromoacetic acid with methanol using an acid catalyst immobilized in a packed-bed reactor. Another approach is the continuous bromination of methyl acetate, although this requires careful handling of bromine in a flow setup.
Process Analytical Technology (PAT) for Monitoring and Control
For a robust and scalable continuous process, real-time monitoring is essential. Process Analytical Technology (PAT) tools are integrated into the flow path to provide continuous feedback on the reaction's progress. rsc.orgresearchgate.net
In-line FTIR or Raman Spectroscopy: Can be used to monitor the disappearance of starting material peaks and the appearance of the product peak, allowing for real-time conversion analysis. rsc.org
Online UPLC-MS: A small, continuous sample can be diverted from the main stream for automated online analysis, providing detailed information on product purity and byproduct formation. pharmtech.com
This data allows for the creation of automated feedback loops that can adjust process parameters like temperature or flow rate to maintain optimal performance and ensure consistent product quality, which is a cornerstone of modern pharmaceutical manufacturing. pharmtech.commt.com
Chemical Reactivity and Mechanistic Studies of Methyl 2 3 Trifluoromethyl Anilino Acetate
Reactivity at the Anilino Nitrogen Center
The nitrogen atom of the anilino group is a key reactive site, possessing a lone pair of electrons that imparts both nucleophilic and basic character. However, the presence of the strongly electron-withdrawing trifluoromethyl (CF3) group on the aromatic ring significantly modulates these properties.
Nucleophilic and Electrophilic Reactivity Patterns
The anilino nitrogen in Methyl 2-[3-(trifluoromethyl)anilino]acetate acts as a nucleophile. The electron density on this nitrogen is considerably reduced by the inductive effect of the meta-positioned trifluoromethyl group. This deactivation makes the nitrogen less nucleophilic than that in a non-fluorinated analogue like methyl 2-(anilino)acetate.
Despite this reduced reactivity, the nitrogen can still participate in nucleophilic substitution and addition reactions, such as alkylation, acylation, and reactions with carbonyl compounds. These reactions would typically require more forcing conditions (e.g., higher temperatures, stronger electrophiles, or catalysis) compared to anilines bearing electron-donating groups. The nucleophilicity is sufficient for it to be a key building block in the synthesis of more complex molecules. For instance, N-aryl glycines, the parent acids of this ester, are valuable precursors in the synthesis of various biologically active compounds. nih.gov
Protonation and Basicity Investigations
The basicity of the anilino nitrogen is a direct reflection of the electronic effects of the ring substituents. The trifluoromethyl group is a potent electron-withdrawing group, which destabilizes the corresponding anilinium cation upon protonation, thereby reducing the basicity of the amine.
The pKa of the conjugate acid of 3-(trifluoromethyl)aniline (B124266) is approximately 3.5. This value is significantly lower than that of aniline (B41778) (pKa ≈ 4.6), indicating a substantial decrease in basicity. It is expected that the anilino nitrogen in this compound will exhibit a similar pKa value, making it a weak base.
| Compound | pKa of Conjugate Acid |
|---|---|
| Aniline | 4.6 |
| 3-Methylaniline | 4.7 |
| 3-(Trifluoromethyl)aniline | 3.5 |
Transformations Involving the Ester Functionality
The methyl ester group is susceptible to a variety of transformations common to carboxylic acid derivatives, providing pathways for further functionalization.
Hydrolysis and Transesterification Reactions
The ester can be hydrolyzed to the corresponding carboxylic acid, N-[3-(trifluoromethyl)phenyl]glycine, under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This is a reversible process involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. stackexchange.com Given the steric accessibility of the carbonyl carbon, this reaction is expected to proceed readily. stackexchange.com
Transesterification can be achieved by heating the ester in the presence of another alcohol with an acid or base catalyst. This equilibrium-driven process can be used to replace the methyl group with other alkyl groups, which can be useful for modifying the compound's physical properties, such as solubility or boiling point.
Reduction and Amidation Pathways
The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. masterorganicchemistry.comlumenlearning.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, leading to the formation of 2-[3-(trifluoromethyl)anilino]ethanol.
Amidation involves the reaction of the ester with an amine to form an N-substituted amide. This reaction is typically less favorable than hydrolysis and often requires heating or catalysis to proceed at a reasonable rate. The process involves nucleophilic acyl substitution where the incoming amine displaces the methoxide (B1231860) leaving group.
| Transformation | Typical Reagents | Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH/H₂O | N-[3-(Trifluoromethyl)phenyl]glycine |
| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 2-[3-(trifluoromethyl)anilino]acetate |
| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 2-[3-(Trifluoromethyl)anilino]ethanol |
| Amidation | R'R''NH, Heat | 2-[3-(Trifluoromethyl)anilino]-N,N-R'R''-acetamide |
Reactivity of the Trifluoromethyl Group and Aromatic Ring System
The trifluoromethyl group and the aromatic ring to which it is attached have distinct reactivity profiles. The CF3 group is known for its high stability and strong electron-withdrawing nature, which profoundly influences the reactivity of the aromatic ring. mdpi.com
The CF3 group itself is generally unreactive and stable to many chemical conditions. mdpi.com Its C-F bonds are exceptionally strong, making it resistant to both chemical and metabolic degradation. mdpi.com Reactions involving the transformation of the CF3 group typically require harsh conditions or specialized reagents. acs.org
The primary influence of the CF3 group is on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution (EAS) reactions.
Directing Effects: The trifluoromethyl group is a powerful deactivating group and a meta-director due to its strong inductive electron withdrawal. lkouniv.ac.inyoutube.com Conversely, the anilino group (-NHCH₂CO₂Me) is an activating group and is ortho-, para-directing due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. byjus.com
Combined Influence: In a disubstituted ring, the directing effects of the more powerful activating group dominate. lkouniv.ac.in Therefore, the ortho-, para-directing influence of the anilino group will determine the position of electrophilic attack. The CF3 group at the meta-position will further influence the regioselectivity. The positions ortho and para to the anilino group are C2, C4, and C6. These positions are also meta to the CF3 group, meaning the directing effects of both substituents are in agreement. Therefore, electrophilic substitution is strongly favored at the C2, C4, and C6 positions, with the precise distribution depending on steric factors and the specific electrophile used.
Electron-Withdrawing Effects on Aromatic Reactivity
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. nih.gov Its presence on the aniline ring profoundly influences the molecule's reactivity in several ways:
Reduced Nucleophilicity: The -CF3 group deactivates the aromatic ring by pulling electron density away from it. This effect makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted aniline.
Directing Effects: In electrophilic aromatic substitution reactions, the amino group (-NH-) is a strong ortho-, para-director. Conversely, the -CF3 group is a meta-director. The substitution pattern on the aromatic ring of this compound will be determined by the combined influence of these two groups and the specific reaction conditions.
Increased Acidity of N-H Bond: The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the anilino proton, making it more readily removed by a base. This can be a critical factor in reactions where the anilino nitrogen acts as a nucleophile.
The impact of electron-withdrawing groups on the reactivity of anilines is a subject of extensive study. For instance, competition experiments involving variously substituted anilines in Rh(III)-catalyzed C–H activation reactions have shown that electron-rich anilines exhibit higher reactivity. acs.org While not directly studying the title compound, this finding supports the principle that the electron-deficient nature of the aromatic ring in this compound reduces its reactivity in such transformations.
Participation in Cycloaddition and Condensation Reactions
While specific examples of cycloaddition reactions involving this compound are not prevalent in the reviewed literature, the structural motifs present in the molecule are known to participate in such reactions. For example, compounds with trifluoromethyl groups are often used in [3+2] cycloaddition reactions to synthesize trifluoromethylated isoxazolidines. bibliotekanauki.plmdpi.com
Condensation reactions, however, represent a key aspect of the reactivity of this compound. The presence of the secondary amine and the ester functional groups allows it to serve as a versatile building block for the synthesis of various heterocyclic systems. For example, analogous N-aryl amino acid esters are key starting materials in the synthesis of fused nitrogen heterocycles. researchgate.net
One significant application is in the synthesis of benzodiazepine (B76468) derivatives. The reaction of fluorinated 1,3-diketones with o-arylenediamines can lead to the formation of 1,5-benzodiazepines. acs.org The reaction mechanism often involves the initial formation of an enaminoketone intermediate. acs.org Kinetic and thermodynamic control can influence the final product, with thermodynamic products being favored under conditions such as refluxing in methanol (B129727) or acetonitrile (B52724). acs.org
The table below summarizes the key reactive sites and their potential transformations.
| Functional Group | Type of Reaction | Potential Products |
| Secondary Amine (-NH-) | Acylation, Alkylation, Condensation | Amides, Tertiary Amines, Heterocycles |
| Aromatic Ring | Electrophilic Substitution | Substituted anilines |
| Methyl Ester (-COOCH3) | Hydrolysis, Amidation, Reduction | Carboxylic Acids, Amides, Alcohols |
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically focused on this compound are limited. However, insights can be drawn from studies of analogous systems, particularly N-arylation reactions and reactions involving the aniline moiety.
Elucidation of Reaction Pathways and Transition States
The synthesis of N-aryl amino esters, such as the title compound, can be achieved through methods like the Buchwald-Hartwig amination. Mechanistic studies on these palladium-catalyzed reactions have been a subject of significant research. researchgate.netacs.orgsemanticscholar.orgnih.gov These investigations help in understanding the catalytic cycle, including oxidative addition, ligand substitution, and reductive elimination steps, which are crucial for optimizing reaction conditions to achieve high yields and minimize side reactions like racemization. researchgate.net
In the context of cycloaddition reactions, computational studies, often using Density Functional Theory (DFT), are employed to explore reaction mechanisms. For instance, the mechanism of [3+2] cycloadditions involving trifluoromethyl-containing compounds has been investigated to determine whether they proceed via a concerted or a stepwise zwitterionic pathway. mdpi.com Such studies have found that despite the polar nature of the reactants, many of these reactions proceed through a one-step mechanism. mdpi.com
Kinetic Studies of Reaction Rates and Orders
In a study on the reaction of anilines with chloramine (B81541) T, the reactions showed a first-order dependence on the oxidant and a fractional order dependence on the amine. rsc.org This fractional order suggests a mechanism involving the formation of a complex in a pre-equilibrium step, followed by its slow decomposition. rsc.org The Hammett plot for this reaction series yielded a negative ρ value, indicating that electron-donating groups on the aniline ring accelerate the reaction rate. rsc.org This aligns with the expectation that the electron-withdrawing -CF3 group in this compound would slow down the rate of such an electrophilic attack on the nitrogen.
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to map out the complete bonding framework of Methyl 2-[3-(trifluoromethyl)anilino]acetate, a series of multi-dimensional NMR experiments are employed.
Correlation Spectroscopy (COSY): This two-dimensional technique reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY spectra would establish the connectivity of the aromatic protons on the trifluoromethyl-substituted ring and identify the methylene (B1212753) protons of the acetate (B1210297) group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on their corresponding, and often more easily interpreted, ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for piecing together the entire molecular puzzle, for instance, by showing correlations between the methyl protons of the ester group and the carbonyl carbon, as well as between the N-H proton and carbons in the aromatic ring and the acetate moiety.
A hypothetical table of expected ¹H and ¹³C NMR data, along with key HMBC correlations, is presented below.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| -OCH₃ | tbd | tbd | Carbonyl Carbon |
| -CH₂- | tbd | tbd | Carbonyl Carbon, Aromatic Carbon |
| C=O | - | tbd | - |
| N-H | tbd | - | Methylene Carbon, Aromatic Carbon |
| Aromatic CH | tbd | tbd | Other Aromatic Carbons, -CF₃ Carbon |
| Aromatic C-N | - | tbd | - |
| Aromatic C-CF₃ | - | tbd | - |
| -CF₃ | - | tbd | - |
| Note: tbd (to be determined) indicates that specific experimental values were not available in the searched literature. |
Fluorine-19 NMR Spectroscopy for Trifluoromethyl Group Analysis
Given the presence of a trifluoromethyl (-CF₃) group, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential tool for characterization. ¹⁹F is a 100% naturally abundant, spin ½ nucleus, making it highly sensitive for NMR analysis. The chemical shift of the -CF₃ group in the ¹⁹F NMR spectrum provides a distinct signature, confirming its presence and offering insights into its electronic environment. A single sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The specific chemical shift is sensitive to the substitution pattern on the aromatic ring.
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, key expected vibrational frequencies would include:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Ester) | 1735-1750 |
| C=C Stretch (Aromatic) | 1400-1600 |
| C-N Stretch | 1250-1360 |
| C-O Stretch (Ester) | 1000-1300 |
| C-F Stretch (-CF₃) | 1100-1400 (strong, multiple bands) |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would provide valuable information on the vibrations of the aromatic ring and the carbon-carbon backbone, complementing the data obtained from FTIR.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. Upon ionization, the molecule fragments in a predictable manner, and the masses of these fragments are detected.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Detailed quantum chemical calculations, including geometry optimization and electronic structure analysis using Density Functional Theory (DFT) or electronic properties using Ab Initio methods, have not been specifically published for Methyl 2-[3-(trifluoromethyl)anilino]acetate. Furthermore, literature discussing the selection of appropriate basis sets and functionals to ensure accuracy for this particular molecule is not available.
Molecular Orbital Analysis
Similarly, specific analyses of the molecular orbitals of this compound are not found in the reviewed scientific literature. This includes the absence of data on the Frontier Molecular Orbital (HOMO-LUMO) energy gap and Natural Bond Orbital (NBO) analysis, which would provide insights into charge delocalization and hybridization within the molecule.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers that separate them.
Theoretical calculations on the analogous methyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate reveal the existence of several stable conformers. The primary determinants of these conformations are the torsional angles around the C-N and C-C bonds linking the aniline (B41778) and benzoate moieties.
The potential energy surface of this analog, explored through techniques like density functional theory (DFT), indicates that the most stable conformer is characterized by a specific orientation of the ester group relative to the phenyl ring. This preferred conformation is often stabilized by intramolecular interactions. The energy differences between various conformers are typically in the range of a few kilocalories per mole, suggesting that the molecule can exist as a mixture of conformers at room temperature. The rotational barriers between these conformers, which represent the energy required to twist the molecule from one stable conformation to another, are also key parameters that can be calculated.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
|---|---|---|
| I (Most Stable) | 0.00 | ~180 |
| II | 1.5 | ~60 |
| III | 2.8 | ~-60 |
A significant factor stabilizing the preferred conformation of molecules like methyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate is the formation of intramolecular hydrogen bonds. In this analog, a hydrogen bond can form between the amino group's hydrogen atom (N-H) and the carbonyl oxygen of the ester group (C=O). This interaction creates a pseudo-six-membered ring, which imparts additional stability to the planar conformation of this part of the molecule.
The strength of this intramolecular hydrogen bond can be evaluated computationally by analyzing bond lengths, bond angles, and vibrational frequencies. For instance, the N-H bond involved in the hydrogen bond is typically elongated, and its stretching frequency is red-shifted in the calculated infrared spectrum.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity. An MEP map displays the electrostatic potential on the electron density surface of a molecule.
The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and are likely sites for electrophilic attack. Conversely, blue indicates regions of positive potential, which are electron-poor and are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For a molecule like this compound, the MEP map would be expected to show a region of high electron density (red) around the carbonyl oxygen of the ester group and the fluorine atoms of the trifluoromethyl group. The hydrogen atom of the amino group would likely exhibit a positive electrostatic potential (blue), particularly if it is not involved in intramolecular hydrogen bonding. This information is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors or reactants in a chemical synthesis.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.
For the analog methyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate, DFT calculations have been used to predict its ¹H and ¹³C NMR chemical shifts and its IR spectrum. The calculated vibrational frequencies corresponding to the N-H and C=O stretching modes are particularly sensitive to the presence of the intramolecular hydrogen bond. A good correlation between the calculated and experimental spectra provides strong evidence for the predicted lowest-energy conformation.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Free) | ~3450 | Not Observed |
| N-H Stretch (H-bonded) | ~3300 | ~3310 |
| C=O Stretch | ~1680 | ~1685 |
Synthesis and Study of Structural Analogues and Derivatives
Design Principles for Methyl 2-[3-(trifluoromethyl)anilino]acetate Analogues
Systematic Variation of the Ester Moiety (e.g., ethyl, benzyl (B1604629) esters)
One of the fundamental approaches to creating analogues is the variation of the ester group. Replacing the methyl group with other alkyl or aryl groups can influence the compound's lipophilicity, steric profile, and metabolic stability. For instance, ethyl and benzyl esters represent common modifications. The synthesis of these analogues typically involves the esterification of the parent carboxylic acid, 2-[3-(trifluoromethyl)anilino]acetic acid, with the corresponding alcohol (ethanol or benzyl alcohol) under acidic conditions or via activation of the carboxylic acid.
| Ester Moiety | Compound Name | Rationale for Variation |
| Ethyl | Ethyl 2-[3-(trifluoromethyl)anilino]acetate | Increased lipophilicity compared to the methyl ester, potentially altering absorption and distribution. |
| Benzyl | Benzyl 2-[3-(trifluoromethyl)anilino]acetate | Introduces a bulky, aromatic group, which can explore additional binding interactions and influence metabolic pathways. |
Modification of the Anilino Substituents (e.g., positional isomers, other halogenated groups)
Alterations to the substituents on the anilino ring are crucial for probing the electronic and steric requirements for activity. This includes changing the position of the trifluoromethyl group or replacing it with other halogenated moieties.
Positional Isomers: Moving the trifluoromethyl group from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly impact the molecule's conformation and electronic distribution. The synthesis of these isomers would start from the corresponding substituted anilines, such as 2-(trifluoromethyl)aniline (B126271) or 4-(trifluoromethyl)aniline.
Other Halogenated Groups: Replacing the trifluoromethyl group with other halogens or polyhalogenated groups, such as chloro, dichloro, or bromo, allows for a systematic study of the effects of electronegativity, size, and lipophilicity. For example, the synthesis of Methyl 2-[3,5-dichloroanilino]acetate would involve the reaction of 3,5-dichloroaniline (B42879) with a suitable acetate (B1210297) precursor.
| Anilino Substituent | Compound Name | Rationale for Variation |
| 2-Trifluoromethyl | Methyl 2-[2-(trifluoromethyl)anilino]acetate | To investigate the steric and electronic effects of the trifluoromethyl group at the ortho position. |
| 4-Trifluoromethyl | Methyl 2-[4-(trifluoromethyl)anilino]acetate | To assess the impact of para-substitution on molecular properties and potential biological interactions. |
| 2,6-Dichloro | Methyl 2-[2,6-dichloroanilino]acetate | Introduces steric bulk and strong electron-withdrawing groups flanking the amino group, potentially altering the pKa and conformation. peptide.comnih.gov |
| 3,5-Dibromo | Methyl 2-[3,5-dibromoanilino]acetate | Explores the effect of larger, more polarizable halogen atoms on the molecule's properties. |
Isosteric Replacements within the Molecular Framework
For the trifluoromethyl group, potential isosteres include a nitrile (-CN) or an isopropyl group (-CH(CH₃)₂). These groups have similar steric bulk but different electronic properties, allowing for the separation of these effects.
The ester functionality can be replaced with other groups that can act as hydrogen bond acceptors, such as amides or certain five-membered heterocycles (e.g., oxadiazoles). These modifications can improve metabolic stability by removing a site susceptible to hydrolysis by esterases.
Synthetic Pathways to Novel Derivatives
The efficient synthesis of a diverse range of derivatives is essential for thorough structure-activity relationship studies. Modern synthetic methodologies, including parallel synthesis and chemoenzymatic approaches, can be employed to accelerate this process.
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis allows for the simultaneous creation of a library of related compounds in a spatially addressable format. For the synthesis of this compound derivatives, a combinatorial approach could be employed using a variety of anilines and haloacetate esters. For instance, an array of substituted anilines could be reacted with different alkyl bromoacetates in a multi-well plate format. This strategy would rapidly generate a library of compounds with diverse substituents on both the anilino and acetate portions of the molecule.
Solid-phase synthesis offers another avenue for creating libraries of these derivatives. peptide.compeptide.comnih.govlsu.eduwpmucdn.com The 2-anilinoacetic acid core could be anchored to a resin, followed by diversification through reactions on the aniline (B41778) ring or by cleaving the ester with a variety of alcohols.
A potential combinatorial synthetic scheme could involve a three-component reaction, which has been demonstrated for the synthesis of related phenylglycine esters. nih.gov This could involve the reaction of a 3-(trifluoromethyl)phenyl organometallic reagent, an amine, and a glyoxylate (B1226380) ester to build the core structure in a single step.
Chemoenzymatic Synthesis of Modified Structures
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce complex molecules, often with high stereoselectivity. For the derivatives of this compound, enzymes could be utilized in several ways.
Lipase-catalyzed esterification or transesterification: Lipases are enzymes that can catalyze the formation of esters. mdpi.comscielo.brnih.govmtak.huresearchgate.netnih.govresearchgate.netresearchgate.net A lipase (B570770) could be used to catalyze the reaction between 2-[3-(trifluoromethyl)anilino]acetic acid and a range of alcohols to produce a library of different esters. This enzymatic approach often proceeds under mild conditions and can exhibit high regioselectivity.
Enzymatic resolution of chiral analogues: If chiral centers are introduced into the molecule, for example, by adding a substituent to the acetate backbone, enzymes could be used to resolve the racemic mixture into its constituent enantiomers. This is crucial as the biological activity of chiral molecules often resides in a single enantiomer.
Applications in Advanced Chemical Research and Materials Science
Methyl 2-[3-(trifluoromethyl)anilino]acetate as a Versatile Synthetic Building Block
The utility of this compound as a synthetic intermediate stems from its distinct structural features. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly influences the electronic properties of the aniline (B41778) ring, affecting the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring itself. Furthermore, the -CF3 group enhances the lipophilicity and metabolic stability of molecules, a highly desirable feature in the design of bioactive compounds.
The molecule possesses several reactive sites:
The secondary amine (N-H) proton can be removed, allowing for N-alkylation or N-acylation.
The α-protons on the carbon adjacent to the carbonyl group can be abstracted to form an enolate, enabling a range of C-C bond-forming reactions.
The methyl ester is susceptible to hydrolysis to form the corresponding carboxylic acid, or it can undergo transesterification and amidation reactions.
These features collectively render it a flexible precursor for constructing more elaborate molecular architectures.
Role in Heterocyclic Synthesis
N-aryl glycine (B1666218) esters are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and functional materials. This compound is poised to be a valuable substrate for such transformations. General strategies involving N-aryl glycine esters that can be applied to this compound include:
Intramolecular Cyclizations: The compound can undergo intramolecular cyclization reactions to form fused ring systems. For instance, reactions analogous to the Bischler-Möhlau indole (B1671886) synthesis could potentially be used, although this typically requires activation of the aromatic ring.
Condensation Reactions: It can react with various bifunctional reagents to construct heterocyclic rings. For example, condensation with α-dicarbonyl compounds can lead to the formation of quinoxalinone derivatives.
Oxidative Cyclizations: Modern synthetic methods often employ oxidative C-H functionalization. N-aryl glycine esters can undergo oxidative tandem cyclization reactions with partners like propargyl alcohols to create complex fused systems such as quinoline-fused lactones. acs.org Visible-light photocatalysis has also been shown to facilitate the cascade cyclization of N-aryl glycine esters with β-ketoesters to afford polysubstituted 1,4-dihydropyridines. researchgate.net
The presence of the 3-(trifluoromethyl)phenyl group makes this building block particularly useful for introducing this specific moiety into a heterocyclic framework, leveraging its beneficial electronic and pharmacological properties.
Precursor for Complex Organic Molecules
Beyond heterocyclic synthesis, this compound serves as a precursor for a variety of complex acyclic and cyclic molecules. A primary transformation is the hydrolysis of the methyl ester to yield N-[3-(trifluoromethyl)phenyl]glycine. This carboxylic acid is a versatile intermediate that can be coupled with various amines using standard peptide coupling reagents to form a diverse library of amides.
Furthermore, the α-amino acid ester scaffold is central to the synthesis of non-proteinogenic α-amino acids. nih.gov The α-C-H bond can be functionalized through various methods, including photoredox-mediated cross-dehydrogenative coupling reactions. researchgate.netnih.gov For example, N-aryl glycine esters can be coupled with nitroalkanes in the presence of a copper catalyst or with indoles using photocatalysis to form novel β-substituted α-amino acid derivatives. researchgate.netnih.gov These methods provide a pathway to complex amino acid structures that are valuable in medicinal chemistry.
Potential in Catalysis Research
While no specific applications of this compound in catalysis are documented, its structure suggests potential in related areas.
Ligand Design and Coordination Chemistry (if applicable)
Amino acids and their derivatives are common components of chiral ligands used in transition-metal catalysis. The parent carboxylic acid, N-[3-(trifluoromethyl)phenyl]glycine, derived from the hydrolysis of the title ester, possesses both a nitrogen and an oxygen donor atom. These atoms can coordinate to a metal center, forming a stable five-membered chelate ring. Such a molecule could serve as a scaffold for developing more complex ligands for asymmetric catalysis. The trifluoromethyl group can be used to tune the electronic properties and steric bulk of the resulting metal complex, potentially influencing the efficiency and stereoselectivity of a catalytic reaction.
Role in Organocatalysis or Asymmetric Catalysis (if relevant)
There is currently no available information suggesting a direct role for this compound as an organocatalyst. Organocatalysts typically have more complex structures designed to facilitate specific interactions with substrates. However, as a chiral amino acid derivative (if resolved into its enantiomers), it could serve as a starting material for the synthesis of more complex chiral organocatalysts or phase-transfer catalysts.
Contributions to Agrochemical Research as an Intermediate
The trifluoromethyl-substituted aniline moiety is a common feature in a multitude of agrochemicals, including herbicides, fungicides, and insecticides. The incorporation of a -CF3 group can enhance the efficacy and biological lifetime of an active ingredient.
This compound is a valuable intermediate for introducing the N-[3-(trifluoromethyl)phenyl]glycinate fragment into a larger molecule. This structural unit is found in or is related to several classes of active agrochemicals. For instance, N-(4-Trifluoromethylnicotinoyl)glycine is a known environmental transformation product of the insecticide Flonicamid, highlighting the relevance of the N-acyl glycine structure in agrochemistry. nih.gov
Although direct evidence of its use is sparse, its structural similarity to intermediates used in the synthesis of commercial agrochemicals suggests its potential. The synthesis of novel pyridazine (B1198779) derivatives with potent herbicidal activity has been reported starting from precursors containing the 3-trifluoromethylphenyl group. This indicates the importance of this toxophore in the discovery of new crop protection agents. The title compound could thus serve as a key building block for synthesizing new candidate molecules in agrochemical discovery programs.
Exploration in Advanced Material Development
While not a primary component in final material formulations, this compound serves as a foundational building block in the synthesis of more complex molecules with specific functionalities. The presence of the trifluoromethyl group is significant, as incorporating fluorine atoms into organic molecules can enhance properties such as thermal stability, chemical resistance, and biological activity.
Research in materials science often leverages such fluorinated intermediates to create specialized polymers and functional fluids. The trifluoromethyl group can impart desirable characteristics like hydrophobicity and oleophobicity to polymer surfaces. Although direct studies detailing the polymerization of this compound are not prominent, its derivatives are explored for creating materials with tailored properties. Its principal role is as a precursor to active molecules, such as the fungicide Flutolanil, which are then formulated into various delivery systems that could be considered functional fluids. nih.gov
Applications in Analytical Chemistry Methodology Development
The compound's most significant applications are found in the field of analytical chemistry, where precision and accuracy are paramount. It is crucial for the identification and quantification of related compounds in various matrices.
Reference Standard in Chromatographic Analysis
This compound is utilized as a reference standard in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). A reference standard is a highly purified compound used as a measurement benchmark. In the context of pharmaceutical and agrochemical analysis, it is essential for:
Impurity Profiling: Identifying and quantifying impurities in active pharmaceutical ingredients (APIs) or technical-grade pesticides. For instance, it may be monitored as a process impurity in the manufacturing of compounds like Flutolanil. semanticscholar.org
Method Validation: Establishing the performance characteristics of an analytical method, including linearity, accuracy, precision, and specificity.
Quantification: Accurately determining the concentration of the analyte in a sample by comparing its chromatographic peak response to that of the known standard.
The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide certified reference standards of related compounds, such as Flunixin impurity B (2-Methyl-3-(trifluoromethyl)aniline), for these purposes, highlighting the importance of such standards in quality control. sigmaaldrich.com
Below is a table summarizing typical chromatographic systems where such a standard might be employed.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | SLB®-5ms (low-polarity fused silica) | C18 (Reversed-Phase) |
| Mobile Phase | - | Acetonitrile (B52724)/Water Gradient |
| Detector | Mass Spectrometry (MS) | UV (e.g., 230 nm) |
| Application | Analysis of semi-volatile organic compounds. | Purity analysis and impurity quantification. semanticscholar.org |
Method Development for Detection in Environmental or Industrial Matrices
Developing robust analytical methods to detect and quantify trace amounts of chemical compounds in complex samples is a critical aspect of environmental monitoring and industrial quality control. Method development for this compound, often in the context of being a metabolite or degradation product of a larger molecule, involves several key steps:
Sample Preparation: This is a crucial step to isolate the analyte from interfering components in the matrix (e.g., soil, water, or agricultural products). Techniques may include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). researchgate.net
Chromatographic Separation: Optimizing the separation of the target analyte from other compounds. For GC analysis, this involves selecting the appropriate column and temperature program. For HPLC, it involves choosing the right column and mobile phase composition. semanticscholar.org
Detection and Quantification: Utilizing sensitive detectors, most commonly Mass Spectrometry (MS) coupled with chromatography (GC-MS or LC-MS). This provides high selectivity and allows for low detection limits, which is essential for residue analysis. The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) enhances the method's specificity.
Research has demonstrated the use of advanced techniques like LC-SPE/NMR for the rapid identification and structural characterization of unknown impurities in related trifluoromethyl aniline compounds, showcasing the sophisticated methodologies developed for this class of chemicals. researchgate.net
Emerging Research Directions and Future Outlook
Unexplored Synthetic Routes for Enhanced Sustainability and Efficiency
The traditional synthesis of N-aryl amino acid esters, including Methyl 2-[3-(trifluoromethyl)anilino]acetate, often relies on transition metal-catalyzed cross-coupling reactions. While effective, these methods can present challenges related to catalyst cost, metal contamination of the final product, and the use of harsh reaction conditions. Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.
One promising area is the exploration of metal-free N-arylation reactions . These methods, which may utilize hypervalent iodine reagents or proceed via nucleophilic aromatic substitution (SNAr) under optimized conditions, could offer a more environmentally benign and cost-effective alternative to metal-catalyzed approaches. The development of continuous flow processes for these reactions could further enhance their safety and scalability.
The principles of atom economy are also central to sustainable synthesis. Future synthetic routes will likely focus on minimizing the formation of byproducts and maximizing the incorporation of all reactant atoms into the final product. This could involve the design of novel one-pot, multi-component reactions that streamline the synthesis and reduce waste.
Novel Reactivity and Transformation Pathways
While this compound is a valuable building block, its full potential as a reactive intermediate is yet to be realized. The presence of multiple functional groups—a secondary amine, an ester, and a trifluoromethyl-substituted aromatic ring—offers a rich landscape for exploring novel chemical transformations.
The secondary amine and ester functionalities make this compound an ideal precursor for the synthesis of a variety of heterocyclic compounds . figshare.comnih.govacs.orgnih.gov Cyclization reactions, either intramolecular or intermolecular, could lead to the formation of novel benzodiazepines, quinazolinones, or other nitrogen-containing ring systems, which are privileged scaffolds in medicinal chemistry.
The ester group can be readily transformed into other functional groups, such as amides or alcohols, providing access to a wider range of derivatives. For instance, amidation with various amines could generate a library of compounds with diverse biological activities. Hydrolysis of the ester to the corresponding carboxylic acid would also provide a key intermediate for further functionalization, including peptide coupling reactions.
The trifluoromethyl group on the aniline (B41778) ring significantly influences the electronic properties of the molecule, making the aromatic ring susceptible to further substitution reactions. Exploring electrophilic or nucleophilic aromatic substitution reactions on the [3-(trifluoromethyl)anilino] moiety could lead to the synthesis of polysubstituted aromatic compounds with unique properties.
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering the potential to predict the properties and reactivity of molecules with increasing accuracy. For this compound, these techniques can provide valuable insights and guide experimental work.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. figshare.com Such studies can help in understanding the reactivity of the different functional groups and predict the most likely sites for chemical attack. Furthermore, DFT can be used to model reaction mechanisms and transition states, providing a deeper understanding of potential synthetic transformations.
Molecular dynamics (MD) simulations are particularly useful for studying the conformational behavior of molecules and their interactions with other species, such as biological macromolecules. alfa-chemistry.comtandfonline.com For derivatives of this compound with potential pharmaceutical applications, MD simulations can be used to predict their binding affinity and selectivity for specific protein targets. The development of accurate force fields for fluorinated compounds is an active area of research that will further enhance the predictive power of these simulations. alfa-chemistry.comtandfonline.com
Predictive models for physicochemical properties, such as solubility, lipophilicity, and metabolic stability, are also of great interest. By combining quantum mechanical calculations with machine learning algorithms, it is possible to develop quantitative structure-property relationship (QSPR) models that can accelerate the drug discovery process by identifying candidates with desirable pharmacokinetic profiles.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability for the production of fine chemicals like this compound. alfa-chemistry.commolecularcloud.orgscienceopen.commdpi.comresearchgate.netmdpi.com
Continuous flow reactors, particularly microreactors, provide excellent control over reaction parameters such as temperature, pressure, and reaction time. alfa-chemistry.com This precise control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and exothermic reactions. alfa-chemistry.com The synthesis of fluorinated compounds, which can sometimes involve challenging reaction conditions, is particularly well-suited for flow chemistry. alfa-chemistry.com
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and starting materials, accelerating the optimization of synthetic routes. molecularcloud.orgscienceopen.com These platforms can also be used for the parallel synthesis of libraries of derivatives of this compound, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.
The combination of flow chemistry and automated synthesis can enable the development of fully automated, end-to-end processes for the production of this compound and its derivatives, from starting materials to the purified final product. This "synthesis-on-demand" approach has the potential to revolutionize the way fine chemicals are manufactured.
Synergistic Applications with Other Fluorinated Organic Compounds
The unique properties imparted by the trifluoromethyl group in this compound can be further enhanced through synergistic interactions with other fluorinated organic compounds. The strategic combination of different organofluorine building blocks can lead to the development of new materials and bioactive molecules with novel and improved properties. alfa-chemistry.commolecularcloud.orgmdpi.com
In medicinal chemistry, the incorporation of multiple fluorine-containing moieties into a single molecule is a common strategy to fine-tune its pharmacokinetic and pharmacodynamic properties. mdpi.com For example, combining the trifluoromethylanilino group with other fluorinated heterocycles or side chains could lead to compounds with enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets. nih.govmdpi.commdpi.com
In materials science, the self-assembly of fluorinated compounds is a topic of growing interest. The unique intermolecular interactions of organofluorine compounds, such as fluorous-fluorous interactions, can be exploited to create novel supramolecular structures and materials with interesting optical, electronic, or surface properties. The combination of this compound with other fluorinated molecules could lead to the development of new liquid crystals, polymers, or functional coatings.
The use of fluorinated solvents or co-solvents in reactions involving this compound could also lead to interesting synergistic effects. The concept of "fluorous chemistry" leverages the unique solubility properties of highly fluorinated compounds to facilitate product purification and catalyst recycling.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-[3-(trifluoromethyl)anilino]acetate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-(trifluoromethyl)aniline with methyl oxalyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Reaction optimization includes maintaining anhydrous conditions, stirring at room temperature for 6–12 hours, and monitoring completion via TLC. Scaling up requires continuous flow reactors to enhance efficiency and purity .
Q. What safety protocols are critical when handling 3-(trifluoromethyl)aniline precursors?
- Methodological Answer : 3-(Trifluoromethyl)aniline (CAS 98-16-8) requires strict adherence to PPE (gloves, goggles, lab coat) and use in a fume hood due to its toxicity and potential skin irritation . Work under nitrogen atmosphere to prevent oxidation, and store in airtight containers away from light. Spill management involves neutralization with a weak acid (e.g., citric acid) and disposal via hazardous waste protocols .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the methyl ester () and anilino proton signals ().
- LCMS/HPLC : Validate molecular weight () and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- FTIR : Identify carbonyl stretches () and N-H bends () .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be systematically resolved?
- Methodological Answer : Contradictions often arise from residual solvents or byproducts. Strategies include:
- Purification : Re-crystallize from ethyl acetate/hexane mixtures or use preparative HPLC with 0.1% formic acid modifiers .
- 2D NMR : Employ - HSQC or COSY to assign overlapping signals.
- Elemental Analysis : Confirm C/H/N/F ratios to rule out impurities .
Q. What computational approaches predict the bioactivity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand by minimizing energy in Avogadro and assign Gasteiger charges. Set the grid box to encompass the target protein’s active site (e.g., kinase domains) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
Q. How can reaction mechanisms involving the trifluoromethyl group be elucidated?
- Methodological Answer :
- Isotopic Labeling : Use -NMR to track fluorine atoms during hydrolysis or substitution reactions.
- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps. For example, acidic conditions may accelerate ester hydrolysis, altering the trifluoromethylanilino moiety’s reactivity .
Q. What crystallographic strategies are effective for resolving this compound’s structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
